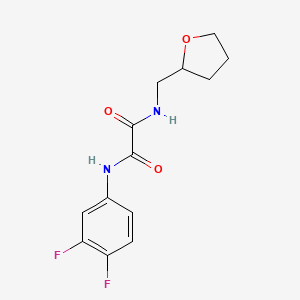

N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide

Description

N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is an oxalamide derivative characterized by a 3,4-difluorophenyl group at the N1 position and a tetrahydrofuran-2-ylmethyl moiety at the N2 position. Oxalamides are known for their versatility in drug design due to their hydrogen-bonding capacity and metabolic stability, often exploited in targeting protein-protein interactions or receptor modulation . The 3,4-difluorophenyl group may enhance lipophilicity and bioavailability, while the tetrahydrofuran (THF) ring could influence solubility and metabolic pathways compared to other heterocyclic substituents .

Properties

IUPAC Name |

N'-(3,4-difluorophenyl)-N-(oxolan-2-ylmethyl)oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14F2N2O3/c14-10-4-3-8(6-11(10)15)17-13(19)12(18)16-7-9-2-1-5-20-9/h3-4,6,9H,1-2,5,7H2,(H,16,18)(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZHWERAAPLGMIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14F2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide typically involves the following steps:

Formation of the difluorophenyl derivative: This can be achieved by reacting 3,4-difluorophenylamine with an appropriate acylating agent.

Introduction of the tetrahydrofuran-2-ylmethyl group: This step involves the reaction of the difluorophenyl derivative with tetrahydrofuran-2-ylmethylamine under suitable conditions.

Oxalamide formation: The final step involves the reaction of the intermediate with oxalyl chloride to form the oxalamide derivative.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can lead to the formation of reduced analogs.

Substitution: Substitution reactions can occur at various positions on the difluorophenyl ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution pattern.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of reduced analogs.

Substitution: Formation of substituted derivatives at different positions on the difluorophenyl ring.

Scientific Research Applications

N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide has found applications in various scientific research areas:

Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic uses, such as in the treatment of certain diseases.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

- The 3,4-difluorophenyl group in Compound 33 may improve target binding compared to 4-chlorophenyl in Compound 15 due to enhanced electronegativity and steric effects .

- Thiazole rings enhance aromatic interactions, while THF may reduce metabolic oxidation .

Flavoring Oxalamides

Oxalamides like S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide) are used as umami flavor enhancers. Comparisons include:

Key Observations :

- S336’s high NOEL (100 mg/kg/day) suggests low toxicity, but fluorinated analogs like the target compound may exhibit different safety profiles due to altered metabolism .

Structural Analogs

Other oxalamides with 3,4-difluorophenyl groups include:

Key Observations :

- The target compound’s THF group is less polar than the piperazine in 1049398-77-7, which may limit blood-brain barrier penetration .

- Fluorine atoms in the 3,4-difluorophenyl group increase resistance to cytochrome P450-mediated metabolism compared to non-fluorinated analogs .

Research Findings and Implications

- Structure-Activity Relationship (SAR) : The 3,4-difluorophenyl group consistently enhances binding affinity in antiviral and flavoring compounds, while N2 substituents dictate metabolic fate and solubility .

- Metabolism : THF-containing oxalamides are predicted to undergo oxidative metabolism, whereas thiazole or pyridine analogs rely on heterocycle-specific pathways (e.g., sulfur oxidation or pyridine hydroxylation) .

- Safety : Fluorinated oxalamides may require rigorous toxicological evaluation, as fluorine can alter metabolite toxicity profiles despite structural similarities to approved compounds .

Biological Activity

N1-(3,4-difluorophenyl)-N2-((tetrahydrofuran-2-yl)methyl)oxalamide is a synthetic organic compound that belongs to the oxalamide class. This compound exhibits significant structural complexity, which potentially contributes to its biological activity. The presence of fluorine atoms in its structure enhances lipophilicity, which is crucial for bioactivity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C15H18F2N2O5

- Molecular Weight : 344.315 g/mol

- CAS Number : 2309746-39-0

The mechanism of action for this compound is thought to involve interactions with various biological targets. Oxalamides are known for their ability to act as enzyme inhibitors or modulators in biochemical pathways. The specific pathways affected by this compound are still under investigation, but preliminary studies suggest potential roles in modulating cellular processes such as apoptosis and cell proliferation.

Anticancer Activity

Recent studies have explored the anticancer potential of various oxalamides, including derivatives similar to this compound. For instance, compounds featuring similar structural motifs have been shown to inhibit cancer cell proliferation in vitro. A study focusing on diarylmethane derivatives demonstrated significant inhibition of colorectal cancer cell lines (HT-29 and HCT116) with a mechanism involving apoptotic signaling pathways .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 12a | HT-29 | <100 | Apoptosis via caspase activation |

| 10a | HCT116 | <100 | Inhibition of cell proliferation |

Enzyme Inhibition

Oxalamides are recognized for their potential as enzyme inhibitors. Specific studies have indicated that compounds within this class can inhibit key enzymes involved in metabolic pathways, thus providing a therapeutic angle for metabolic disorders. The exact enzymes targeted by this compound remain to be elucidated.

Case Studies

- Study on Fluorinated Oxalamides : A series of fluorinated oxalamides were synthesized and tested for their biological activity. The results indicated that the introduction of fluorine significantly enhanced the compounds' binding affinity to target proteins involved in cancer progression .

- In Vitro Evaluation : In vitro studies conducted on similar oxalamide derivatives revealed their ability to induce apoptosis in cancer cells while exhibiting low toxicity towards normal fibroblasts. This selectivity is crucial for developing safe therapeutic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.